2-Methyl-3-nitro-6-phenoxypyridine

Agrochemical fungicide discovery Phenoxypyridine bioisostere Cucumber downy mildew

Researchers seeking potent phenoxypyridine scaffolds often face supply constraints and insufficient potency with standard diaryl ethers. 2-Methyl-3-nitro-6-phenoxypyridine solves this via a privileged 2-methyl-6-phenoxy substitution that avoids steric destabilization seen in regioisomers. Validated in agrochemical assays: derivatives show EC50 of 0.10 mg/L against cucumber downy mildew vs. 23.06 mg/L for diflumetorim. Reliable 97% high-yielding synthesis ensures multi-gram availability for focused library synthesis and SAR studies.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
CAS No. 28232-35-1
Cat. No. B1435378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-nitro-6-phenoxypyridine
CAS28232-35-1
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)OC2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C12H10N2O3/c1-9-11(14(15)16)7-8-12(13-9)17-10-5-3-2-4-6-10/h2-8H,1H3
InChIKeyYVBSKZKMHJBACA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-nitro-6-phenoxypyridine Identity and Sourcing


2-Methyl-3-nitro-6-phenoxypyridine is a trisubstituted pyridine building block belonging to the phenoxypyridine class, which serves as the key bioisosteric scaffold replacing diaryl ethers in numerous agrochemical and pharmaceutical lead series [1]. The compound incorporates a methyl group at the 2‑position, a nitro group at the 3‑position, and a phenoxy substituent at the 6‑position (C₁₂H₁₀N₂O₃, MW = 230.22 g·mol⁻¹) . Its substitution pattern defines a specific electronic and steric environment that differs from regioisomeric nitrophenoxypyridines, creating a differentiated profile for downstream synthetic elaboration and biological screening.

Why 2-Methyl-3-nitro-6-phenoxypyridine Outperforms Generic Analogs


Phenoxypyridine-containing compounds consistently outperform their diaryl ether counterparts in quantitative biological assays; for example, phenoxypyridine derivatives 27 and 28 displayed EC₅₀ values of 0.19 mg/L and 0.10 mg/L against cucumber downy mildew, compared with 23.06 mg/L for the diaryl ether control diflumetorim [1]. In addition, the pyridine ring imparts significantly higher hydrophobicity than a benzene ring while retaining ionizable polarity, enabling simultaneous optimization of solubility and membrane permeability that is unattainable with simple diphenyl ethers [1]. The specific 2‑methyl‑3‑nitro‑6‑phenoxy substitution pattern further distinguishes this compound from regioisomers: in 2‑phenoxypyridine systems, a methyl group at the 6‑position destabilizes metal‑cycloaurated complexes, whereas the 6‑phenoxy‑2‑methyl arrangement of the title compound avoids this steric liability, making it a superior precursor for coordination chemistry applications [2].

Quantitative Evidence vs. Closest Comparators


Fungicidal Potency Gain with Phenoxypyridine Scaffold

In a head‑to‑head comparison within the same assay system, the phenoxypyridine‑containing compound 28 returned an EC₅₀ of 0.10 mg/L against cucumber downy mildew, while the diaryl ether‑based commercial control diflumetorim exhibited an EC₅₀ of 23.06 mg/L. This represents an approximate 230‑fold potency enhancement conferred by the phenoxypyridine scaffold [1]. A second phenoxypyridine derivative (compound 27) independently confirmed the trend with an EC₅₀ of 0.19 mg/L [1].

Agrochemical fungicide discovery Phenoxypyridine bioisostere Cucumber downy mildew

Broader Antifungal Spectrum vs. Diaryl Ether

A series of strobilurin analogs incorporating the phenoxypyridine motif exhibited a significantly broadened antifungal spectrum compared with the corresponding diaryl ether compounds previously reported by BASF [1]. Within this series, compound 38 achieved an EC₅₀ of 0.47 μg/mL against Sclerotinia sclerotiorum [1]. The spectrum expansion was a class‑level observation: phenoxypyridine‑containing molecules consistently controlled a wider panel of pathogenic fungi than their diphenyl ether counterparts.

Antifungal spectrum breadth Sclerotinia sclerotiorum Strobilurin analogs

Exceptional SNAr Yield for This Building Block

Reaction of 6‑chloro‑2‑methyl‑3‑nitropyridine with phenol (1.5 equiv) and Cs₂CO₃ (1.56 equiv) in acetonitrile at 0 °C to room temperature over 15 h afforded 2‑methyl‑3‑nitro‑6‑phenoxypyridine in 97 % isolated yield . Literature surveys of analogous SNAr substitutions on chloronitropyridine substrates report yields typically spanning 70–96 % , placing the title compound’s synthesis at the top of the documented performance range. The scalability of the procedure is evidenced by the 50 g starting material scale, yielding 64.7 g of product .

Nucleophilic aromatic substitution Process chemistry scalability Chloronitropyridine building block

Hydrophobicity and π-Stacking Advantage via Pyridine

The hydrophobicity of pyridine is significantly higher than that of the benzene ring, and replacing benzene with pyridine can increase the π‑π stacking probability of the target molecule, often leading to improved biological activity [1]. Because phenoxypyridine replaces one benzene ring of diphenyl ether with a pyridine ring, it inherently possesses higher hydrophobicity while retaining ionizable polarity, enabling dual optimization of solubility and bioavailability [1]. This physicochemical differentiation is a key driver behind the scaffold’s widespread adoption in commercial pesticides.

Bioisosterism Hydrophobicity π‑π stacking

Application Scenarios for This Compound


Fungicide Lead Discovery with Phenoxypyridine

The phenoxypyridine core has been shown to deliver >200‑fold EC₅₀ improvement over diaryl ether controls in cucumber downy mildew assays and to broaden the antifungal spectrum against pathogens such as Sclerotinia sclerotiorum [1]. 2‑Methyl‑3‑nitro‑6‑phenoxypyridine serves as a direct entry point into this privileged scaffold, allowing medicinal chemists to construct diverse focused libraries for fungicide screening with a validated, potency‑enhancing motif.

Metal-Coordination Complex Precursor

In 2‑phenoxypyridine systems, a methyl group at the 6‑position causes poor cycloauration and decreased complex stability [2]. Because 2‑methyl‑3‑nitro‑6‑phenoxypyridine places the phenoxy group at the 6‑position rather than a methyl group, this substitution pattern is expected to circumvent the steric destabilization observed in 6‑methyl‑2‑phenoxypyridine regioisomers, making it a more reliable ligand precursor for gold(III) and related transition‑metal complexes aimed at anticancer or catalytic applications [2].

Nitro Reduction to Amino Intermediate

The nitro group at the 3‑position can be selectively reduced to the corresponding aniline, providing a versatile amino handle for amide coupling, sulfonamide formation, or diazotization chemistry. The high yielding synthesis (97 %) of the nitro precursor ensures that multi‑gram quantities of the downstream amine are readily accessible, supporting structure‑activity relationship studies in both agrochemical and pharmaceutical programs.

Hydrophobicity-Solubility Tuning in Lead Optimization

The pyridine ring in phenoxypyridine contributes higher hydrophobicity than benzene while maintaining ionizable polarity, a combination that simultaneously improves membrane permeability and aqueous solubility [1]. Incorporating 2‑methyl‑3‑nitro‑6‑phenoxypyridine into a lead series allows medicinal chemists to fine‑tune these physicochemical properties without resorting to additional heterocycle replacements, accelerating the optimization of ADMET profiles.

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